molecular formula C25H20ClNO4 B2465645 3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-52-1

3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2465645
CAS RN: 904451-52-1
M. Wt: 433.89
InChI Key: YNJXWDNPELUBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H20ClNO4 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis Techniques and Characterization : Research on compounds closely related to 3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has focused on advanced synthesis techniques, including the use of microwave-assisted synthesis for improved efficiency and the application of X-ray powder diffraction for structural analysis. These techniques contribute to the development of new materials and the exploration of their potential applications in various fields (J. Pinilla et al., 2012; P. Rana et al., 2008).

Pharmacological Research

  • Tubulin Polymerization Inhibition : Studies on structurally similar compounds have shown that methoxy-substituted derivatives can inhibit tubulin polymerization, a mechanism that is key in the development of anticancer agents. Such compounds disrupt microtubule assembly in a similar manner to colchicine, indicating potential applications in cancer therapy (R. Gastpar et al., 1998; Hidemitsu Minegishi et al., 2015).

  • Anticancer Activity : Derivatives have been identified as potent apoptosis inducers and have shown efficacy in various cancer models, including breast cancer. These findings are crucial for the development of new anticancer agents, highlighting the significance of structural modifications in enhancing biological activity and therapeutic potential (N. Sirisoma et al., 2009).

Chemical Properties and Reactions

  • Chemical Reactions and Modifications : Research on similar compounds includes the exploration of chemical reactions that lead to the formation of novel structures with potential biological activity. This includes the study of cyclization reactions, the effects of substituents on chemical properties, and the synthesis of analogs with improved pharmacological profiles (Yoshihisa Watanabe et al., 1984; M. Manoj & K. Rajendra Prasad, 2010).

properties

IUPAC Name

3-(4-chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-30-19-5-3-4-16(12-19)14-27-15-22(24(28)17-6-8-18(26)9-7-17)25(29)21-13-20(31-2)10-11-23(21)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXWDNPELUBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

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